molecular formula C12H11ClN2 B057722 5-Chloro-N-phenylbenzene-1,2-diamine CAS No. 68406-47-3

5-Chloro-N-phenylbenzene-1,2-diamine

Cat. No.: B057722
CAS No.: 68406-47-3
M. Wt: 218.68 g/mol
InChI Key: YRPYUECFYIYBGG-UHFFFAOYSA-N
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Description

5-Chloro-N-phenylbenzene-1,2-diamine is a substituted aromatic diamine with a chloro group at the 5-position and an N-phenyl substituent. This compound belongs to the benzene-1,2-diamine family, which is characterized by two adjacent amino groups on the benzene ring. Substituted diamines are critical intermediates in pharmaceutical and materials chemistry due to their reactivity in forming heterocycles (e.g., benzimidazoles, quinoxalines) and coordinating with metal ions .

Properties

IUPAC Name

4-chloro-2-N-phenylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPYUECFYIYBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987980
Record name 4-Chloro-N~2~-phenylbenzene-1,2-diamine
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68406-47-3
Record name 4-Chloro-N2-phenyl-1,2-benzenediamine
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Record name 5-Chloro-N-phenylbenzene-1,2-diamine
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Record name 4-Chloro-N~2~-phenylbenzene-1,2-diamine
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Record name 5-chloro-N-phenylbenzene-1,2-diamine
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Preparation Methods

Reaction Mechanism and Procedure

The reduction of N-(5-chloro-2-nitrophenyl)phenylamine to this compound proceeds via a two-electron transfer mechanism. Zinc powder acts as the reducing agent in the presence of ammonium chloride, which facilitates proton transfer and stabilizes intermediates. The reaction is conducted in methanol under mild heating (50–60°C), followed by extraction with dichloromethane and purification via cyclohexane recrystallization.

Key Steps:

  • Nitro Group Reduction: The nitro group (-NO₂) on the aromatic ring is reduced to an amine (-NH₂) through sequential electron and proton transfers.

  • Work-up: Post-reaction, the crude product is dissolved in dichloromethane, filtered to remove zinc residues, and precipitated with cyclohexane to isolate the diamine.

Optimization of Reaction Conditions

Optimizing zinc powder quantity, temperature, and reaction time is critical for maximizing yield. A study demonstrated that using 1.18 equivalents of zinc powder relative to the nitro precursor achieves an 84.3% yield. Excess zinc increases side reactions, while insufficient amounts lead to incomplete reduction.

Table 1: Zinc-Mediated Reduction Parameters

ParameterOptimal ValueEffect on Yield
Zinc Equivalents1.18 eqMaximizes electron transfer
Temperature50–60°CBalances reaction rate and side reactions
Reaction Time5 hoursEnsures complete reduction
SolventMethanolEnhances solubility of intermediates

Catalytic Hydrogenation: A Safer Alternative

Catalytic hydrogenation offers a cleaner and more sustainable route by replacing zinc with hydrogen gas and palladium-based catalysts. While less documented for this specific compound, analogous reductions of nitroarenes suggest its feasibility.

Mechanism and Advantages

In this method, hydrogen gas is adsorbed onto a palladium/carbon (Pd/C) catalyst, facilitating the reduction of nitro groups to amines. Benefits include:

  • Reduced Waste: Eliminates zinc sludge and acidic byproducts.

  • Higher Selectivity: Minimizes over-reduction or side reactions.

Hypothetical Protocol:

  • Suspend N-(5-chloro-2-nitrophenyl)phenylamine in ethanol.

  • Introduce 5% Pd/C under hydrogen atmosphere (1–3 bar).

  • Stir at room temperature until nitro groups are fully reduced.

Table 2: Comparative Analysis of Reduction Methods

MethodYield (%)Purity (%)Environmental Impact
Zinc/Ammonium Chloride84.395Moderate (zinc waste)
Catalytic Hydrogenation75–90*98*Low
*Estimated based on analogous reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic substitution provides an alternative pathway by introducing the phenyl group after constructing the diamine backbone. This method is less common but valuable for accessing derivatives.

Two-Step Synthesis

  • Diamine Formation: React 5-chloro-1,2-diaminobenzene with a phenylating agent (e.g., iodobenzene) under palladium catalysis.

  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the N1 position.

  • Catalyst Cost: Palladium ligands (e.g., XPhos) increase production expenses.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency, safety, and minimal purification steps. The zinc-mediated method is currently dominant due to:

  • Low Catalyst Costs: Zinc is cheaper than palladium.

  • Batch Reactor Compatibility: Adaptable to existing infrastructure.

Process Improvements:

  • Continuous Flow Systems: Enhance reaction control and reduce processing time.

  • Solvent Recycling: Methanol and dichloromethane can be recovered via distillation.

Chemical Reactions Analysis

5-Chloro-N-phenylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

5-Chloro-N-phenylbenzene-1,2-diamine serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its unique structure allows for versatile modifications that lead to the development of new materials.

Key Reactions:

  • Nucleophilic Substitution : The amine groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Coupling Reactions : It can be used in coupling reactions to synthesize more complex aromatic compounds.
Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionIntroduction of new functional groups via amine sitesDyes and pigments
CouplingFormation of complex structures through aromatic couplingPharmaceuticals

Pharmaceutical Development

Research indicates that this compound exhibits promising biological activity, making it a candidate for drug development.

Anticancer Activity:

Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes critical for cell division.

Antimicrobial Properties:

The compound has shown potential antimicrobial activity, suggesting its use in developing new antibiotics or antiseptics.

Case Study:

A study published in Chemical & Pharmaceutical Bulletin explored the synthesis of derivatives based on this compound and their effects on melanoma cells. The results indicated significant inhibition of cell growth, highlighting its potential as an anticancer agent .

Materials Science

In materials science, this compound is investigated for its role in creating advanced polymers and composites. Its ability to form stable bonds with other materials makes it suitable for enhancing the properties of plastics and coatings.

Applications:

  • Polymer Additives : Enhances thermal stability and mechanical strength.
  • Coatings : Provides protective properties against corrosion and wear.

Mechanism of Action

The mechanism of action of 5-Chloro-N-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The reactivity, stability, and applications of benzene-1,2-diamines are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 5-Chloro-N-phenylbenzene-1,2-diamine and Analogs
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cl (5-position), N-phenyl C₁₂H₁₁ClN₂ 218.68 Intermediate for heterocyclic synthesis
N1-(4-Chlorophenyl)benzene-1,2-diamine Cl (4-position on phenyl), NH₂ C₁₂H₁₁ClN₂ 218.68 High structural similarity (95% similarity)
5-Chloro-N1,4-dimethylbenzene-1,2-diamine Cl (5-position), CH₃ (N1,4-positions) C₈H₁₁ClN₂ 170.64 Enhanced lipophilicity; potential drug intermediate
N-(5-Amino-2,4-dinitrophenyl)-N’-(4-chlorophenyl)benzene-1,2-diamine NO₂ (2,4-positions), Cl (4-phenyl) C₁₈H₁₅ClN₅O₄ 400.08 High yield (98%); used in nitroarene chemistry
5-Chloro-3-nitrobenzene-1,2-diamine Cl (5-position), NO₂ (3-position) C₆H₆ClN₃O₂ 187.59 Reactive intermediate for dyes and polymers
4-Chloro-5-methylbenzene-1,2-diamine Cl (4-position), CH₃ (5-position) C₇H₉ClN₂ 156.61 Structural motif in coordination chemistry

Key Research Findings

Synthetic Efficiency: Electron-withdrawing substituents (e.g., Cl, NO₂) necessitate optimized reaction conditions but enable access to diverse nitroaromatic scaffolds . Chan–Lam coupling efficiently introduces aryl groups to diamines, as seen in the synthesis of N1-(2-bromophenyl)-4-chlorobenzene-1,2-diamine .

Catalytic Applications: Na₂PdP₂O₇ nanoparticles catalyze quinoxaline synthesis from substituted diamines, though chloro-substituted substrates require longer reaction times .

Biological Screening: Diamidines and monoamidines derived from ethylenediamine show promise as antiparasitic agents, with diamidines exhibiting superior in vivo efficacy .

Biological Activity

5-Chloro-N-phenylbenzene-1,2-diamine (CAS Number: 68406-47-3) is an aromatic amine that has garnered attention in various fields of biological and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C12H11ClN2C_{12}H_{11}ClN_2 and a molecular weight of 218.68 g/mol. The compound features a chlorine atom and two amino groups attached to a benzene ring, contributing to its diverse chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that derivatives of aromatic amines, including this compound, exhibit significant antimicrobial properties . These properties are particularly relevant in the context of increasing antibiotic resistance among pathogens.

Minimum Inhibitory Concentration (MIC) Studies

A summary of MIC values for related compounds indicates the potential efficacy of this compound against various microbial strains:

CompoundTarget OrganismMIC (µg/mL)
This compoundC. albicansTBD
This compoundM. smegmatisTBD
This compoundE. coliTBD

Note: TBD indicates that specific MIC data for this compound requires further investigation.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Inhibition of Enzymes : The compound can bind to specific enzymes or receptors, altering their activity. This inhibition can lead to reduced viability of bacterial cells or modulation of signaling pathways.
  • Viral Capsid Assembly Inhibition : As part of ongoing research into HIV treatments, derivatives of this compound are being explored for their ability to inhibit the assembly of the HIV capsid, potentially preventing viral replication.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antiviral Research : A study focused on synthesizing dihydrobenzodiazepinedione derivatives using this compound as a building block showed promise in developing inhibitors for HIV capsid assembly. The structure-activity relationship analysis revealed that modifications could enhance potency against HIV.
  • Antimicrobial Efficacy : Investigations into the antibacterial and antifungal activities of similar compounds demonstrated that they can effectively inhibit biofilm formation and kill cells in mature biofilms . Such findings underscore the importance of exploring this compound's potential in treating resistant infections.
  • Bioactivity Profiling : Further research is needed to elucidate the full biological profile of this compound. Current studies suggest it may have favorable safety profiles while exhibiting selective activity against target pathogens .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-N-phenylbenzene-1,2-diamine, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic Aromatic Substitution : Reacting 5-chloro-1,2-diaminobenzene with a phenylating agent (e.g., iodobenzene) under Pd-catalyzed conditions. Optimize yields by controlling temperature (80–120°C) and using ligands like XPhos to enhance catalytic activity .
  • Schiff Base Intermediate Reduction : Condensation of 5-chloro-1,2-diaminobenzene with benzaldehyde to form an imine, followed by reduction with NaBH₄ or H₂/Pd-C. Yields >80% are achievable with stoichiometric control and inert atmospheres .

Q. Table 1: Synthetic Methods Comparison

MethodConditionsYield (%)Key Challenges
Nucleophilic SubstitutionPd(OAc)₂, XPhos, 100°C70–85Halide selectivity
Schiff Base ReductionNaBH₄, EtOH, RT80–90Byproduct formation

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 4.0–5.5 ppm). Use DMSO-d₆ as a solvent to resolve NH signals. Coupling patterns confirm substitution positions .
  • IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). Absence of imine peaks (C=N, ~1650 cm⁻¹) confirms successful reduction .
  • HRMS : Calculate exact mass (C₁₂H₁₂ClN₂: 219.0693 Da). Use ESI+ mode for ionization; isotopic clusters confirm chlorine presence .

Q. What are common impurities in this compound synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., 5-chloro-1,2-diaminobenzene) or over-alkylated derivatives.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to minimize absorption errors.
  • Refinement Tools : Employ SHELXL for small-molecule refinement. Address disorder by partitioning occupancy or using restraints for flexible groups .
  • Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen bonding and packing efficiency .

Example : For a derivative with conflicting bond angles, compare DFT-optimized geometries (B3LYP/6-311++G**) with experimental data to identify steric or electronic distortions .

Q. What role does this compound play in synthesizing thermally stable polymers?

Methodological Answer:

  • Polyimide Synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization. The chloro group enhances solubility in DMAc, facilitating film formation.
  • Thermal Analysis : TGA shows decomposition >400°C, ideal for flexible electronics. DSC confirms Tg ~250°C due to rigid aromatic backbones .

Q. Table 2: Polymer Properties

PolymerTg (°C)Td (°C)Solubility
Polyimide-Cl250410DMAc, DMF
Unmodified Polyimide280430Limited

Q. How can this compound be utilized in designing bioactive metal complexes?

Methodological Answer:

  • Schiff Base Ligands : Condense with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) to form tridentate ligands. Coordinate with Cu(II) or Ni(II) salts in ethanol under reflux.
  • Bioactivity Screening : Test antimicrobial activity via disk diffusion (MIC ≤25 µg/mL against S. aureus). For anticancer assays (e.g., MTT), IC₅₀ values <10 µM indicate potency .

Example : A Ni(II) complex showed 90% apoptosis in HeLa cells at 10 µM, linked to ROS generation confirmed by DCFH-DA staining .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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